molecular formula C16H16F3NO2S B2572844 4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide CAS No. 2319635-74-8

4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide

Cat. No. B2572844
CAS RN: 2319635-74-8
M. Wt: 343.36
InChI Key: AMYFSZXTFRNEBU-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is classified as a selective estrogen receptor modulator (SERM) and has been shown to exhibit anti-cancer properties. In

Scientific Research Applications

4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties by selectively binding to estrogen receptors in cancer cells, thereby inhibiting their growth and proliferation.

Mechanism Of Action

The mechanism of action of 4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide involves its selective binding to estrogen receptors in cancer cells. This binding inhibits the activation of these receptors, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide are primarily related to its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells, and may also have potential applications in the treatment of other estrogen-related conditions such as osteoporosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide for lab experiments is its selectivity for estrogen receptors in cancer cells. This makes it a potentially valuable tool for studying the mechanisms of estrogen receptor activation and inhibition. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide. Some possible areas of investigation include its potential applications in the treatment of other estrogen-related conditions, such as osteoporosis, and its potential use as a tool for studying the mechanisms of estrogen receptor activation and inhibition. Additionally, further research may be needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide involves the reaction of 4,4,4-trifluoro-1,3-dimethylbutan-2-one with 2-(4-thiophen-3-ylphenyl)ethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound.

properties

IUPAC Name

4,4,4-trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c17-16(18,19)7-5-15(22)20-9-14(21)12-3-1-11(2-4-12)13-6-8-23-10-13/h1-4,6,8,10,14,21H,5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYFSZXTFRNEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}butanamide

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